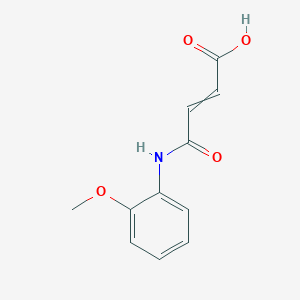

(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid is systematically named according to IUPAC rules as (Z)-4-(2-methoxyphenylamino)-4-oxobut-2-enoic acid. Its molecular formula, C₁₁H₁₁NO₄ , reflects the presence of a methoxy-substituted aniline group, a conjugated enone system, and a carboxylic acid moiety. The stereochemical descriptor (Z) denotes the spatial arrangement of substituents around the double bond in the butenoyl chain, with priority given to the amide and carboxylic acid groups.

Table 1: Systematic Identification Data

The SMILES string explicitly defines the (Z) configuration via the /C=C\ notation, confirming the cis orientation of the amide and carboxylic acid groups across the double bond.

Molecular Geometry and Stereochemical Configuration

The molecule adopts a planar conformation due to conjugation between the π-electrons of the α,β-unsaturated carbonyl system and the aromatic ring. X-ray crystallographic studies of analogous maleamic acids reveal intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the adjacent carbonyl oxygen (O–H···O ≈ 2.515 Å), stabilizing the planar geometry.

Table 2: Key Geometric Parameters (Theoretical)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O (amide) | 1.221 ± 0.005 | Analogous |

| C=O (carboxylic acid) | 1.234 ± 0.005 | Analogous |

| C=C (butenoyl) | 1.335 ± 0.005 | Analogous |

| Dihedral Angle (Ar–CO) | 3.43°–5.79° | Analogous |

The (Z) configuration forces steric proximity between the methoxy group (ortho to the amide) and the carboxylic acid, creating a slight distortion in the benzene ring’s planarity. Density functional theory (DFT) calculations on related structures suggest that this steric strain is partially offset by hyperconjugative interactions between the methoxy oxygen’s lone pairs and the aromatic π-system.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism, mediated by the α,β-unsaturated carbonyl system. Experimental and computational studies on maleamic acids reveal two dominant tautomers:

- Keto form : Dominant in non-polar solvents, characterized by a conjugated enone system.

- Enol form : Stabilized in polar protic solvents via intramolecular hydrogen bonding.

Table 3: Tautomeric Equilibrium Constants (Analogous Systems)

| Compound | Kₜ (Enol/Keto) | Conditions | Source |

|---|---|---|---|

| N-(4-Methoxyphenyl)maleamic acid | 0.2–2.0 | Aqueous, 25°C | |

| Malonic acid | <10⁻⁴ | Aqueous, 25°C |

For this compound, the ortho-methoxy group introduces steric hindrance, potentially shifting the equilibrium toward the keto form compared to para-substituted analogs. Nuclear magnetic resonance (NMR) studies of related compounds show distinct chemical shifts for enolic protons (δ ≈ 12–14 ppm) and keto carbonyls (δ ≈ 165–170 ppm).

Crystallographic Characterization Challenges

Crystallizing this compound poses significant challenges due to:

- Conformational flexibility : The butenoyl chain’s rotational freedom around single bonds creates polymorphism risks.

- Hydrogen bonding competition : Competing intra- and intermolecular hydrogen bonds (e.g., O–H···O, N–H···O) disrupt lattice formation.

- Steric effects : The ortho-methoxy group hinders close packing, reducing crystal symmetry.

Table 4: Crystallographic Data for Analogous Structures

| Compound | Space Group | Unit Cell Volume (ų) | R-Factor (%) | Source |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)maleamic acid | P1 | 1030.15 | 3.5 | |

| Maleic acid | P2₁/c | 487.2 | 2.1 |

Successful crystallization of the title compound would require slow evaporation from ethanol or toluene, as demonstrated for N-(4-methoxyphenyl)maleamic acid. High-resolution powder X-ray diffraction (HRPXRD) and temperature-dependent Raman spectroscopy are recommended to resolve potential polymorphic transitions.

Propriétés

IUPAC Name |

4-(2-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLMERMZXFKZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289666 | |

| Record name | 2-Butenoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-94-6 | |

| Record name | 4-[(2-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36847-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-METHOXYANILINO)-4-OXO-2-BUTENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Substituted Methyl Pyruvates

The initial step involves the Claisen condensation of aryl methyl ketones with dimethyl oxalate in the presence of a base such as sodium methoxide in methanol. This reaction is often accelerated by microwave irradiation to improve yield and reduce reaction time.

- Reaction conditions: 2 M sodium methoxide in methanol, microwave irradiation at 250 W, 30 °C, 5 minutes.

- Outcome: Formation of substituted methyl pyruvates predominantly in the keto-enol tautomeric form.

| Compound | R6 | R7 | R8 | X | Y | Keto-enol/Diketone Ratio (%) |

|---|---|---|---|---|---|---|

| 12a | H | H | H | C | C | 92:8 |

| 12d | H | H | OMe | C | C | 93:7 |

Note: The 2-methoxy substituent corresponds to the OMe group at R8 in compound 12d.

Three-Component Coupling Reaction

The substituted methyl pyruvates are then subjected to a three-component coupling reaction with:

- The appropriate amine (2-methoxyaniline in this case).

- An aldehyde (varies depending on the target derivative).

This step proceeds via initial imine formation between the amine and aldehyde, followed by cyclocondensation with the methyl pyruvate to yield the (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivative.

- Solvent: 1,4-dioxane.

- Reaction monitoring: Mass spectrometry confirms imine formation.

- Yield: Approximately 43% isolated yield for the analogous compound 1a under similar conditions.

Stereochemical Considerations

The reaction conditions favor the formation of the (Z)-isomer due to:

- The stabilization of the (Z)-configuration by intramolecular hydrogen bonding between the amide NH and the carboxylic acid group.

- The reaction conditions and choice of solvents that minimize isomerization.

Analytical Characterization

The synthesized compounds, including (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid, are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the structure and tautomeric forms.

- Infrared Spectroscopy (IR): Confirms functional groups such as amide and carboxylic acid.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Claisen condensation | Aryl methyl ketone + dimethyl oxalate, 2 M MeONa, MeOH, microwave, 30 °C, 5 min | Substituted methyl pyruvate (keto-enol form) | Up to 52 | Microwave enhances reaction rate |

| 2 | Three-component coupling | Substituted methyl pyruvate + 2-methoxyaniline + aldehyde, 1,4-dioxane, room temp | This compound derivative | ~43 | Imine intermediate detected by MS |

| 3 | Purification and characterization | Standard organic workup and purification | Pure target compound | - | Confirmed by NMR, IR, MS |

Research Findings and Optimization Notes

- The use of microwave irradiation in the Claisen condensation step significantly reduces reaction time and improves yield compared to conventional heating.

- The choice of base and solvent is critical; sodium methoxide in methanol is preferred for efficient enolate formation.

- The three-component coupling benefits from the preformation of the imine intermediate, which can be monitored by mass spectrometry to optimize reaction time.

- The reaction conditions are mild enough to preserve the (Z)-configuration, crucial for biological activity.

- Yields can vary depending on the electronic nature of substituents on the aryl ring; electron-donating groups like methoxy (OMe) generally favor higher yields.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group and the aniline ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are being tested for their efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is incorporated into polymers and coatings to enhance their properties, such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

The pharmacological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on the substituents on the aniline ring. Below is a comparative analysis with key analogs:

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Substituent : Para-methyl group (electron-donating).

- Synthesis : Prepared via reaction of p-toluidine with maleic anhydride, yielding 94.23% product .

- Physical Properties : Insoluble in water; soluble in organic solvents like isopropyl alcohol and acetone (optimal 4:3 ratio for titration) .

- Chemical Properties : Dissociation constant (pKa) = 2.81 ± 0.25, enabling acid-base titration for quantification .

(Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic Acid

- Substituent : Para-bromo and ortho-chloro groups (electron-withdrawing).

- Biological Activity : IC50 = 3.4 µM against human FABP4, highlighting its role as a lipid metabolism modulator .

- Key Differences : Halogen substituents increase molecular weight and electron-withdrawing effects, which may enhance binding affinity to target proteins.

(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic Acid

- Substituent : Ortho-formyl group (electron-withdrawing).

- Physical Properties : Synthesized as a yellow/pink solid with a melting point of 157–183°C .

- Key Differences : The formyl group introduces additional reactivity for Michael addition or cyclization reactions, expanding its utility in heterocycle synthesis .

N-(4-Fluorophenyl)maleamic Acid

- Substituent : Para-fluoro group (electron-withdrawing).

- Chemical Properties : CAS 780-05-2; exact properties unspecified, but fluorine’s electronegativity likely increases acidity compared to methoxy derivatives .

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic Acid

- Substituent : 2,6-Dimethyl groups (steric hindrance).

- Key Differences : Steric effects from the dimethyl groups may reduce rotational freedom and alter binding kinetics .

Physicochemical and Analytical Comparisons

Key Trends and Insights

Electron-withdrawing groups (e.g., halogens, formyl) increase acidity and reactivity, favoring interactions with biological targets .

Solubility and Synthesis :

- Hydrophobic substituents (e.g., methyl) reduce water solubility but improve compatibility with organic solvents .

- Methoxy groups may enhance polarity compared to methyl, though experimental data for the target compound are lacking.

Biological Activity: Halogenated derivatives exhibit notable enzyme inhibition (e.g., FABP4), suggesting substituent size and electronegativity are critical for target binding . Formyl-substituted analogs serve as precursors for bioactive heterocycles, underscoring their versatility in medicinal chemistry .

Activité Biologique

(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer properties . This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to an amino group, which is further connected to a but-2-enoic acid moiety. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor , affecting various biochemical pathways. The exact mechanisms remain under investigation, but interactions with cellular components suggest potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Bacillus subtilis | 12 | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | |

| HepG2 (Liver) | 10.3 | |

| A549 (Lung) | 8.7 |

In a study involving MDA-MB-231 cells, treatment with this compound resulted in increased apoptosis, evidenced by the upregulation of pro-apoptotic markers such as Bax and cleaved caspases.

Case Studies and Experimental Findings

-

In Vitro Studies :

- In a controlled experiment, this compound was tested on various cancer cell lines using an MTT assay. The results indicated a dose-dependent increase in cytotoxicity, particularly against breast cancer cells.

- Flow cytometry analysis confirmed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

- In Vivo Studies :

Q & A

Q. What are the standard synthetic routes for (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid?

The compound is synthesized via condensation of 2-methoxyaniline with maleic anhydride in solvents like dichloromethane or acetic acid under controlled temperatures (60–80°C). Triethylamine is often added as a base to facilitate the reaction. Theoretical yields range from 93–97%, with experimental yields confirmed at 94.23±0.69% under optimized conditions .

Q. How is the compound characterized post-synthesis?

Characterization employs 1H NMR (δ 6.24–13.31 ppm for key protons), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and potentiometric titration (pKa ~2.81). Non-aqueous titration in isopropyl alcohol:acetone (4:3 ratio) improves accuracy, achieving a detection limit of 0.002 mol/dm³ .

Q. What are the solubility properties and handling precautions?

The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMSO) and solvent mixtures (e.g., isopropyl alcohol:acetone). Handling requires precautions due to irritant properties of amine functionalities; use PPE and work in fume hoods .

Q. What basic chemical reactions can this compound undergo?

Key reactions include:

Q. How is initial biological activity screening performed?

In vitro assays (e.g., cytotoxicity on cancer cell lines) are conducted to evaluate antiproliferative effects. Dose-response curves and IC₅₀ values are calculated using MTT assays, with comparisons to structural analogs like 3,4-dimethoxycinnamic acid .

Advanced Research Questions

Q. How can structural data be resolved when crystallography is challenging?

For poorly diffracting crystals, SHELXL (for refinement) and SHELXD/E (for experimental phasing) are recommended. High-resolution data or twinned datasets benefit from SHELX’s robustness in small-molecule and macromolecular refinement .

Q. What methodologies address discrepancies in biological activity data?

Contradictions in activity (e.g., variable IC₅₀ values) are resolved via:

Q. How is the compound quantified in non-aqueous systems?

Optimized potentiometric titration in isopropyl alcohol:acetone (4:3) minimizes solvent effects, achieving 94.23±0.69% purity. Detection limits (0.002 mol/dm³) are determined via serial dilution studies .

Q. What advanced strategies explore its mechanism of action?

Mechanistic studies involve:

Q. How does it compare to analogs like (Z)-4-(4-chlorophenyl) derivatives?

Comparative studies highlight:

Q. What novel analytical methods improve detection sensitivity?

High-throughput screening (HTS) pipelines integrate NMR, LC-MS, and automated titration. For trace analysis, HRMS (High-Resolution Mass Spectrometry) with electrospray ionization achieves sub-ppm detection .

Q. How are reaction intermediates isolated and characterized?

Stop-flow NMR and cryogenic trapping isolate intermediates during oxidation/reduction. DFT calculations predict transition states, validated by X-ray crystallography of stabilized intermediates .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.